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molecular formula C16H13Cl2NO4 B8663257 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran CAS No. 83054-15-3

7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran

Cat. No. B8663257
M. Wt: 354.2 g/mol
InChI Key: OQVOEMRETUJKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665097

Procedure details

To a solution containing 32.83 g of 1,2,3-trichloro-5-nitrobenzene and 26.11 g of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in 300 ml of methyl ethyl ketone under an atmosphere of nitrogen and at room temperature was added 21.98 g of anhydrous potassium carbonate. The reaction mixture was heated to reflux. Reflux was maintained for 30 hrs. The reaction mixture was cooled to room temperature and the solvents removed. The tan solid residue was dissolved in hot hexane containing a little ethyl acetate. This was filtered and the filtrate allowed to cool to room temperature then placed in freezer to cool further to promote crystallization. The crystals were collected and placed in a vacuum dessicator for drying. A second crop of crystals was obtained from the mother liquors. This afforded 29.2 g of pale tan crystals. mp 105°-110° C. NMR (CDCl3): 1.47 (s, 6H), 3.03 (s, 2H), 6.3-7.0 (m, 3H), 8.22 (s, 2H).
Quantity
32.83 g
Type
reactant
Reaction Step One
Quantity
26.11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
21.98 g
Type
reactant
Reaction Step Two
[Compound]
Name
pale tan crystals
Quantity
29.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1Cl.[CH3:13][C:14]1([CH3:24])[CH2:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:22]([OH:23])[C:16]=2[O:15]1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:11][C:4]1[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=[C:2]([Cl:1])[C:3]=1[O:23][C:22]1[C:16]2[O:15][C:14]([CH3:24])([CH3:13])[CH2:18][C:17]=2[CH:19]=[CH:20][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
32.83 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl
Name
Quantity
26.11 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
21.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
pale tan crystals
Quantity
29.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 30 hrs
Duration
30 h
CUSTOM
Type
CUSTOM
Details
the solvents removed
DISSOLUTION
Type
DISSOLUTION
Details
The tan solid residue was dissolved in hot hexane containing a little ethyl acetate
FILTRATION
Type
FILTRATION
Details
This was filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool further
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
for drying
CUSTOM
Type
CUSTOM
Details
A second crop of crystals was obtained from the mother liquors

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=C(C1OC1=CC=CC=2CC(OC21)(C)C)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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